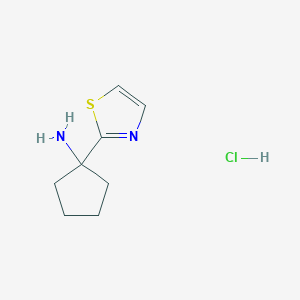

![molecular formula C14H12ClNO3 B1525549 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid CAS No. 1275950-89-4](/img/structure/B1525549.png)

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid

Vue d'ensemble

Description

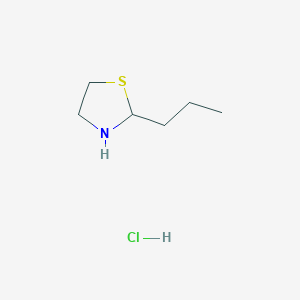

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1275950-89-4 . It has a molecular weight of 277.71 . The IUPAC name for this compound is 4-chloro-2-[2-(3-pyridinyl)ethoxy]benzoic acid . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is 1S/C14H12ClNO3/c15-11-3-4-12 (14 (17)18)13 (8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2, (H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a powder at room temperature . The molecular weight of this compound is 277.71 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique

1. Antidepressant Synthesis

- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Antimicrobial and Antiviral Activities

- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

3. Drug Discovery

- Application Summary: Pyrrolidine, a five-membered ring structure similar to pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application: The synthesis of these molecules involves the use of different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The development of these drugs is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function .

4. Inactivation of DDAH

- Application Summary: 4-Chloro-2-pyridinemethanol, a compound similar to “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .

- Methods of Application: The compound is likely used in a biochemical assay to inhibit the activity of DDAH .

- Results or Outcomes: The outcomes of this application would depend on the specific experimental context .

5. Antimicrobial Activity

- Application Summary: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles .

- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial selectivity for the target molecule .

6. Synthesis of Anti-Depressant Molecules

- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFDGGWYVIELBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)

![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)